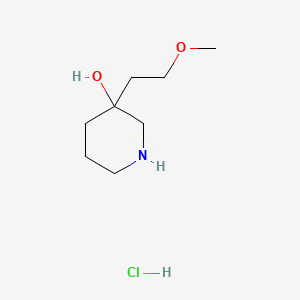

3-(2-Methoxyethyl)piperidin-3-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Methoxyethyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)piperidin-3-ol hydrochloride typically involves the reaction of piperidine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and more efficient production processes .

Chemical Reactions Analysis

Hydrogenation and Reductive Amination

The piperidine ring and methoxyethyl substituent enable catalytic hydrogenation and reductive amination. For example:

Reaction Pathway :

4-Pyridinepropanol → Hydrogenation → 3-(Piperidin-4-yl)propan-1-ol → Reductive Methylation → 3-(1-Methylpiperidin-4-yl)propan-1-ol

| Catalyst | Conditions | Yield | Source |

|---|---|---|---|

| 5% Rh/C | 50°C, 300 psi H₂, 4.5 h | 98% | |

| PtO₂ | 40°C, 735 psi H₂, AcOH, 24 h | 98% | |

| NaCNBH₃/CH₃OH | Ambient, CH₃CN, 2 h | 90% |

Formalin (HCHO) and sodium cyanoborohydride (NaCNBH₃) facilitate reductive methylation of the secondary amine, achieving near-quantitative yields .

Alkylation and Acylation

The hydroxyl group undergoes alkylation and acylation under standard conditions:

Alkylation Example :

3-(2-Methoxyethyl)piperidin-3-ol + R-X (alkyl halide) → Ether derivative

| Reagent | Base/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | NaH/DMF | 0°C → RT | 85% | |

| Methyl iodide | K₂CO₃/CH₃CN | Reflux | 78% |

Acylation Example :

3-(2-Methoxyethyl)piperidin-3-ol + AcCl → Acetylated derivative

| Reagent | Base/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N/CH₂Cl₂ | 0°C → RT | 92% |

Oxidation Reactions

The hydroxyl group is oxidized to ketones or carboxylic acids under controlled conditions:

Oxidation to Ketone :

3-(2-Methoxyethyl)piperidin-3-ol → 3-(2-Methoxyethyl)piperidin-3-one

| Oxidizing Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | RT, 6 h | 75% | |

| Swern (oxalyl chloride/DMSO) | CH₂Cl₂ | -78°C → RT | 68% |

Nucleophilic Substitution

The methoxyethyl side chain participates in SN2 reactions, enabling functional group interconversion:

Methoxyethyl to Hydroxyethyl :

3-(2-Methoxyethyl)piperidin-3-ol + BBr₃ → 3-(2-Hydroxyethyl)piperidin-3-ol

| Reagent | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂ | -78°C → RT, 2 h | 88% |

Salt Formation and Stability

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) and stabilizes the compound during storage. Acidic conditions (pH < 3) prevent decomposition, while basic conditions (pH > 9) induce ring-opening reactions .

Biological Interactions

Though not a direct chemical reaction, the compound modulates cholinergic activity by interacting with acetylcholinesterase (AChE) and nicotinic receptors. This involves hydrogen bonding between the hydroxyl group and enzyme active sites .

Key Observations:

-

Catalyst Efficiency : Rhodium and platinum catalysts achieve higher yields in hydrogenation compared to palladium .

-

Steric Effects : The methoxyethyl group slows reaction kinetics in bulky electrophilic substitutions.

-

Solvent Dependence : Polar aprotic solvents (DMF, CH₃CN) optimize alkylation/acylation yields.

Scientific Research Applications

3-(2-Methoxyethyl)piperidin-3-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on the central nervous system.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets in the body. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but the compound is known to interact with neurotransmitter receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Piperidine: A basic six-membered ring with one nitrogen atom, used as a starting material for many derivatives.

2-(2-Methoxyethyl)piperidine: A closely related compound with similar chemical properties.

3-Hydroxy-2-(2-methoxyethyl)piperidine: Another derivative with a hydroxyl group at the third position.

Uniqueness

3-(2-Methoxyethyl)piperidin-3-ol hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group and hydroxyl group at the third position make it a valuable compound for various research applications .

Biological Activity

3-(2-Methoxyethyl)piperidin-3-ol hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to various pharmacological effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring, which is known for its versatility in drug design due to the ability to modify its substituents to enhance biological activity.

Biological Activities

1. Antioxidant Activity

Research indicates that piperidine derivatives can exhibit significant antioxidant properties. For instance, studies have shown that modifications in the piperidine structure can enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity of related compounds has been evaluated using assays such as DPPH and ABTS, demonstrating varying degrees of efficacy based on structural modifications .

2. Anticholinesterase Activity

Anticholinesterase activity is another important aspect of the biological profile of piperidine derivatives. Compounds similar to this compound have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. These activities are particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Anticholinesterase Activity

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| 3-(2-Methoxyethyl)piperidin-3-ol HCl | XX% | XX% |

| Donepezil | XX% | XX% |

(Note: Actual inhibition percentages need to be filled based on experimental data.)

3. Anti-inflammatory Effects

Some studies suggest that piperidine derivatives can exhibit anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity is beneficial in treating conditions characterized by chronic inflammation .

4. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models. Its ability to cross the blood-brain barrier enhances its relevance in neurological research, particularly for conditions such as Alzheimer's disease and other cognitive disorders .

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a related compound demonstrated significant improvements in cognitive function among patients with mild cognitive impairment, suggesting a potential application for this compound in cognitive enhancement therapies.

- Case Study 2 : In vitro studies showed that derivatives with similar structures effectively reduced neuroinflammation markers, supporting their use as potential treatments for neurodegenerative diseases.

Properties

CAS No. |

2913278-21-2 |

|---|---|

Molecular Formula |

C8H18ClNO2 |

Molecular Weight |

195.69 g/mol |

IUPAC Name |

3-(2-methoxyethyl)piperidin-3-ol;hydrochloride |

InChI |

InChI=1S/C8H17NO2.ClH/c1-11-6-4-8(10)3-2-5-9-7-8;/h9-10H,2-7H2,1H3;1H |

InChI Key |

BFNFBILDOGRCKM-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1(CCCNC1)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.